![molecular formula C21H22N2O3 B2971100 6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-29-3](/img/structure/B2971100.png)
6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
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Overview
Description
The compound you mentioned is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have been used in various applications, including third-generation photovoltaics . They are also being considered for use in organic light-emitting diodes (OLEDs) and transistors .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a common π-spacer in organic compounds . This suggests that it might have interesting optoelectronic properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its quinoline structure and the various substituents attached to it .Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
The study of polymorphic modifications of a structurally related compound, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals its strong diuretic properties, indicating potential applications in developing new hypertension remedies. This research identified two polymorphic forms, each exhibiting distinct crystal packing and organizational levels, highlighting the significance of structural variations in medicinal applications (Shishkina et al., 2018).
Synthesis of Marine Alkaloids
Research on the synthesis of isobatzelline B from 6,7-dimethoxy-4-methylquinoline, a compound similar to the one , demonstrates the intricate steps involved in creating sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloids. This constitutes the first total synthesis of an alkaloid from this group, highlighting the compound's role as a precursor in synthesizing biologically active marine alkaloids (Álvarez et al., 1998).
Novel Ring Transformations
Another study explores the novel ring transformations of 5-methyl- and 5-phenyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride, leading to products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1′,2′: 1,2]pyrrolo[5,4-b]quinoline. This research sheds light on the potential of these compounds in synthetic organic chemistry and the development of new heterocyclic compounds with potential pharmacological applications (Stringer et al., 1985).
Mechanism of Action
In photovoltaic applications, quinoline derivatives have been shown to have properties such as absorption spectra and energy levels that make them suitable for use in photovoltaic cells .
In the context of Alzheimer’s disease, some quinoline derivatives have been found to inhibit the aggregation of Aβ, a protein that forms toxic deposits in the brains of individuals with Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-17-9-10-23(14-5-7-15(24-2)8-6-14)21(17)18-11-16(25-3)12-19(26-4)20(18)22-13/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSMAKABUUKIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818936 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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